molecular formula C12H14BrNO B7994372 4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile

4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile

Cat. No.: B7994372
M. Wt: 268.15 g/mol
InChI Key: CRADRMWLHPNTDV-UHFFFAOYSA-N
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Description

4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile is a high-purity chemical compound supplied for research and development purposes. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The compound is characterized by its molecular formula and a CAS Registry Number of 1443320-99-7 . Structurally, it integrates a bromo- and dimethyl-substituted phenyl ring linked via an ether bond to a butanenitrile chain. This architecture, featuring both bromo and nitrile functional groups, makes it a valuable intermediate in synthetic organic chemistry. The bromine atom serves as a versatile handle for further cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular systems. The nitrile group is a key functionality in medicinal chemistry and drug discovery, often acting as a bioisostere for carbonyl groups or participating in hydrogen bonding within protein active sites . Researchers can leverage this compound in the synthesis of novel molecules for various applications, including materials science and the development of pharmaceutical candidates. Please refer to the product's safety data sheet for proper handling and storage instructions.

Properties

IUPAC Name

4-(4-bromo-3,5-dimethylphenoxy)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-9-7-11(8-10(2)12(9)13)15-6-4-3-5-14/h7-8H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRADRMWLHPNTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

This method involves the direct coupling of 4-bromo-3,5-dimethylphenol with 4-bromobutanenitrile under basic conditions. The phenol oxygen acts as a nucleophile, displacing the bromide from the haloalkylnitrile. Key steps include:

  • Deprotonation : A strong base (e.g., cesium carbonate) deprotonates the phenolic -OH group.

  • Substitution : The phenoxide ion attacks the electrophilic carbon of 4-bromobutanenitrile, forming the ether linkage.

  • Purification : Column chromatography or recrystallization isolates the product.

Reaction Conditions

ComponentSpecification
SolventDimethylformamide (DMF) or dimethylacetamide
BaseCs₂CO₃ or K₂CO₃
Temperature80–120°C
Reaction Time12–24 hours
Yield60–75% (optimized)

Example Protocol :
A mixture of 4-bromo-3,5-dimethylphenol (10 mmol), 4-bromobutanenitrile (12 mmol), and Cs₂CO₃ (15 mmol) in DMF (20 mL) is heated at 100°C for 18 hours. The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate 4:1).

Challenges and Optimization

  • Side Reactions : Competing elimination or over-alkylation can occur with excess base or prolonged heating.

  • Solvent Impact : Polar aprotic solvents like DMF enhance reaction rates but may complicate purification. Switching to acetonitrile reduces side products but lowers yield by ~15%.

Multi-Step Synthesis from 3-Methylphenol

Stepwise Functionalization (Patent CN109053443A)

This patented route constructs the target compound through sequential transformations:

Step 1: Esterification

3-Methylphenol reacts with acetic anhydride to form 3-methylphenyl acetate .

  • Conditions : 70–85°C, anhydrous, under nitrogen.

  • Yield : 95% (GC purity ≥98%).

Step 2: Chlorination

The ester undergoes chlorination with sulfonic acid chloride (e.g., SOCl₂) to produce 3-chloromethylphenyl acetate .

  • Catalyst : Azodiisobutyronitrile (AIBN).

  • Solvent : Chloroform or dichloromethane.

  • Yield : 80–85%.

Step 3: Hydrolysis and Bromination

  • Hydrolysis : The chlorinated intermediate is treated with methenamine (hexamethylenetetramine) to yield 3-hydroxybenzaldehyde .

  • Bromination : Electrophilic aromatic substitution introduces bromine at the para position using Br₂ in CH₂Cl₂ at 0°C.

  • Yield : 70% for brominated aldehyde.

Step 4: Condensation with Nitrile Precursor

The brominated aldehyde reacts with 4-fluorobenzonitrile in dimethylacetamide (DMAc) with K₂CO₃ to form the final product.

  • Conditions : 60–70°C, 2 hours.

  • Purification : Recrystallization from isopropanol.

  • Purity : ≥99.0%.

Critical Analysis

  • Advantages : High purity, scalable for industrial production.

  • Drawbacks : Lengthy synthesis, cost-intensive intermediates.

Mitsunobu Reaction for Ether Formation

Protocol and Parameters

The Mitsunobu reaction couples 4-bromo-3,5-dimethylphenol with 4-hydroxybutanenitrile using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Reaction Setup

ComponentSpecification
SolventTetrahydrofuran (THF)
ReagentsDEAD, PPh₃
Temperature0°C → room temperature
Yield50–65%

Example :
4-Bromo-3,5-dimethylphenol (1 eq), 4-hydroxybutanenitrile (1.2 eq), DEAD (1.5 eq), and PPh₃ (1.5 eq) in THF are stirred at 0°C for 1 hour, then warmed to 25°C for 12 hours. The product is isolated via flash chromatography.

Limitations

  • Cost : DEAD and PPh₃ are expensive for large-scale synthesis.

  • Byproducts : Triphenylphosphine oxide requires extensive washing.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Nucleophilic Substitution60–75%95–98%HighModerate
Multi-Step Synthesis40–50%≥99%MediumLow
Mitsunobu Reaction50–65%90–95%LowHigh

Key Insights :

  • Nucleophilic substitution balances yield and scalability, making it preferred for pilot-scale production.

  • Multi-step synthesis achieves superior purity but is less feasible for rapid manufacturing.

Advanced Purification Techniques

Chromatography vs. Recrystallization

  • Silica Gel Chromatography : Effective for removing unreacted phenol and haloalkylnitrile byproducts (purity: 95–98%).

  • Recrystallization : Uses toluene or isopropanol to isolate crystals (purity: ≥99%) but may reduce yield by 10–15%.

Solvent Systems for Optimization

Solvent CombinationPurity ImprovementYield Impact
Hexane/Ethyl Acetate+3–5%Neutral
Toluene/Isopropanol+5–7%-10%

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitrile group can be reduced to an amine.

    Oxidation: The methyl groups can be oxidized to carboxylic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Nucleophilic substitution: Products include azides or thiocyanates.

    Reduction: The major product is the corresponding amine.

    Oxidation: Products include carboxylic acids or aldehydes.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis
4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of various pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitutions and other chemical transformations. The compound's structure allows it to participate in reactions that enhance the complexity of target molecules.

Synthesis Pathways
The synthesis of this compound typically involves the reaction of 4-bromo-3,5-dimethylphenol with butanenitrile under basic conditions. Common reagents include potassium carbonate as a base to facilitate nucleophilic substitution reactions. The process often requires heating to achieve complete conversion of starting materials into the desired product.

Antimicrobial and Anticancer Properties
Research indicates that compounds with similar structures may exhibit significant antimicrobial and anticancer activities. The presence of halogen atoms like bromine can enhance binding affinity to biological targets, potentially improving therapeutic efficacy. Preliminary studies suggest that this compound could interact effectively with enzymes or receptors involved in disease pathways.

Case Studies on Biological Interactions
Several studies have explored the pharmacological properties of related compounds, demonstrating their potential in treating various conditions:

  • Anticancer Activity: Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in vitro.
  • Antimicrobial Effects: Investigations into similar phenoxy compounds reveal their effectiveness against a range of bacterial strains, suggesting potential use as new antimicrobial agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can be beneficial:

Compound NameStructure DescriptionUnique Features
4-(4-Bromo-3-chlorophenoxy)butanenitrileSimilar phenoxy group but with chlorineDifferent reactivity profile due to chlorine's properties
5-(4-Bromo-3,5-dimethylphenoxy)pentanenitrileContains two methyl groups on the phenoxy ringEnhanced lipophilicity affecting biological activity
3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrileTwo fluorine atoms on a different positionPotentially altered reactivity due to substitution
4-(5-Bromo-2-fluorophenoxy)butanenitrileDifferent halogen placement on the phenoxy groupVariability in biological activity profiles

This table illustrates how variations in halogen placement and functional groups can influence both chemical behavior and biological activity.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include 4-(methylthio)butanenitrile and 4-Bromo-3,5-dimethoxybenzoic acid , which share key functional groups or substitution patterns.

Property 4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile 4-(Methylthio)butanenitrile 4-Bromo-3,5-dimethoxybenzoic Acid
Functional Groups Bromophenoxy, nitrile Methylthio, nitrile Bromophenol, methoxy, carboxylic acid
Molecular Weight (g/mol) ~298.2 (estimated) 115.2 275.1
Polarity Moderate (nitrile + aromatic ether) Low (non-aromatic thioether) High (carboxylic acid + methoxy)
Biological Activity Unreported Plant defense modulation Antimicrobial precursor

Research Findings and Gaps

  • Key Observations: Nitriles with sulfur or oxygen substituents (e.g., 3MTP-CN, 4MTB-CN) exhibit bioactivity in Brassica oleracea , but brominated analogs like the target compound lack direct studies.
  • Research Gaps: No direct data on the synthesis, toxicity, or biological efficacy of this compound. Limited commercial availability compared to analogs like 4-(methylthio)butanenitrile .

Biological Activity

4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

  • IUPAC Name : this compound
  • Molecular Formula : C13H14BrN
  • Molecular Weight : 276.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Recent studies suggest that it may act as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers, particularly non-small cell lung cancer (NSCLC). The compound has demonstrated the ability to induce apoptosis and arrest the cell cycle in cancer cell lines.

Anticancer Activity

Research has shown that derivatives of related compounds exhibit significant anticancer properties. For instance, a study found that certain 4-bromo derivatives inhibited NSCLC cell lines with FGFR1 amplification, leading to reduced cell viability and induced apoptosis through the inhibition of key signaling pathways such as ERK and PLCγ1 .

Table 1: IC50 Values for Related Compounds against NSCLC Cell Lines

CompoundNCI-H520NCI-H1581NCI-H226NCI-H460NCI-H1703
C91.36 µM1.25 µM2.31 µM2.14 µM1.85 µM

Synthesis and Structure

The synthesis of this compound typically involves nucleophilic substitution reactions where the bromine atom is replaced by a butanenitrile group. The structural characterization has revealed hydrogen bonding interactions that contribute to its stability and biological activity .

Study on FGFR1 Inhibition

A pivotal study focused on the design and synthesis of various bromo derivatives aimed at FGFR1 inhibition. The compound C9 was highlighted for its promising activity against multiple NSCLC lines, demonstrating a mechanism involving cell cycle arrest at the G2 phase and apoptosis induction .

Molecular Docking Studies

Molecular docking studies have indicated that the compound binds effectively to FGFR1, forming multiple hydrogen bonds that stabilize the interaction. This binding affinity correlates with its biological efficacy in inhibiting cancer cell proliferation .

Q & A

Q. Methodological Example :

Synthetic RouteConditionsYield (%)Key Challenges
SNAr (One-step)DMF, K₂CO₃, 100°C65–72%Competing dehalogenation
Suzuki-MiyauraPd(PPh₃)₄, THF, 80°C58–63%Boronic acid purity critical

Which analytical techniques are most effective for confirming structural integrity?

Basic Research Question
Use a multi-technique approach:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, nitrile signal at δ 120–122 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ at m/z 281.02 (calc. 281.03) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, Br content (±0.3% deviation).

Advanced Tip : Cross-reference spectral data with NIST Chemistry WebBook for reproducibility .

How can researchers optimize reaction parameters for scalability?

Advanced Research Question

  • Design of Experiments (DOE) : Apply factorial design to assess solvent/catalyst interactions. For example, a 2³ DOE evaluating DMF vs. THF, K₂CO₃ vs. Cs₂CO₃, and 80°C vs. 100°C .
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track nitrile group stability during reflux .
  • Workflow : Pilot-scale reactions (10–50 g) under inert atmosphere to minimize oxidation.

What strategies resolve discrepancies in reported spectral data or physical properties?

Advanced Research Question

  • Purity Assessment : Obtain Certificates of Analysis (COA) for starting materials to rule out impurities affecting NMR/MS .
  • Comparative Analysis : Contrast experimental data with published analogs (e.g., 4-(2-fluorophenyl)butanenitrile’s electronic effects ).
  • Database Cross-Check : Validate melting points (mp) and boiling points (bp) against CAS Common Chemistry or Reaxys .

How do bromo and methyl substituents influence reactivity in cross-coupling?

Advanced Research Question

  • Electronic Effects : Bromine’s electron-withdrawing nature activates the aryl ring for SNAr but deactivates it for electrophilic substitution. Methyl groups enhance steric hindrance, reducing coupling efficiency in bulky catalysts .
  • Hammett Parameters : σₚ values (Br: +0.23, CH₃: -0.17) predict regioselectivity in nitrile-functionalized intermediates .

What computational methods predict biological activity of this nitrile?

Advanced Research Question

  • Molecular Docking : Simulate interactions with plant defense enzymes (e.g., myrosinase for nitrile hydrolysis ).
  • QSAR Modeling : Use descriptors like logP (experimental: ~2.1) and polar surface area (PSA: ~40 Ų) to predict bioavailability .

How to design derivatives for structure-activity relationships (SAR)?

Advanced Research Question

  • Bioisosteric Replacement : Substitute Br with Cl or CF₃ to modulate lipophilicity .
  • Functionalization : Introduce hydroxyl or boronate groups at the butanenitrile chain for click chemistry applications .

What handling/storage practices prevent degradation?

Basic Research Question

  • Storage : Keep at 0–4°C under argon; avoid moisture to prevent nitrile hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring.

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